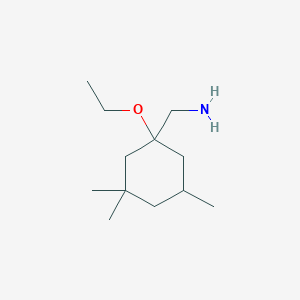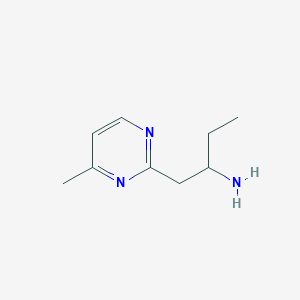
1-(4-Methylpyrimidin-2-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpyrimidin-2-yl)butan-2-amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and a butan-2-amine side chain at the 1-position.
Vorbereitungsmethoden
The synthesis of 1-(4-Methylpyrimidin-2-yl)butan-2-amine typically involves the reaction of 4-methylpyrimidine with butan-2-amine under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
1-(4-Methylpyrimidin-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpyrimidin-2-yl)butan-2-amine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound may be used in biological studies to investigate its effects on biological systems.
Industry: The compound can be used in industrial processes for the production of other chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpyrimidin-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylpyrimidin-2-yl)butan-2-amine can be compared with other similar compounds, such as:
1-(4-Methylpyrimidin-2-yl)butan-1-amine: This compound has a similar structure but differs in the position of the amine group.
Other pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents can be compared to highlight the unique properties of this compound.
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
1-(4-methylpyrimidin-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H15N3/c1-3-8(10)6-9-11-5-4-7(2)12-9/h4-5,8H,3,6,10H2,1-2H3 |
InChI-Schlüssel |
OBCSWRBBPXTEFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=NC=CC(=N1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


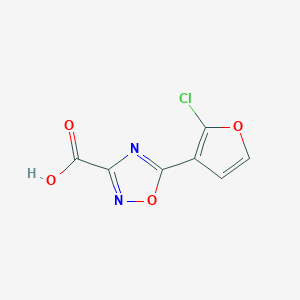
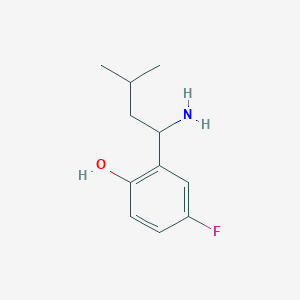
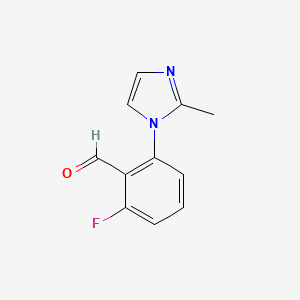
![N-[(2,3-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B13309491.png)
![5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309500.png)

![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide](/img/structure/B13309507.png)
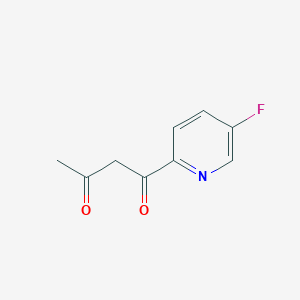
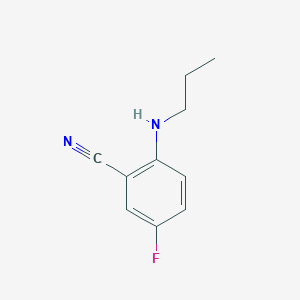

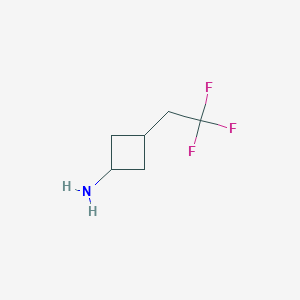
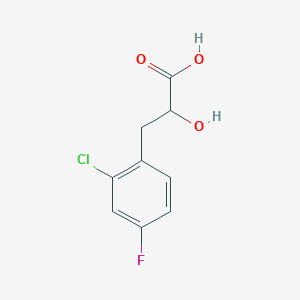
![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
